![molecular formula C13H11ClN4O2 B14471162 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 65818-54-4](/img/structure/B14471162.png)
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures containing nitrogen atoms, and they play significant roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be achieved through the condensation of 5,6-diaminopyrimidine-2,4-thiol with glyoxal. This reaction typically follows the Gabriel-Colman method, which involves heating the reactants in a suitable solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated pteridines.
Aplicaciones Científicas De Investigación
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
4-Amino-substituted pteridines: Evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase.
Pteridine-2,4(1H,3H)-dithione: Studied for its coordination ability with metal ions.
Uniqueness
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from other pteridine derivatives.
Propiedades
Número CAS |
65818-54-4 |
|---|---|
Fórmula molecular |
C13H11ClN4O2 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
8-chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-3-18-9-6-7(14)4-5-8(9)15-10-11(18)16-13(20)17(2)12(10)19/h4-6H,3H2,1-2H3 |
Clave InChI |
BXUOLSKOTZBGBN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


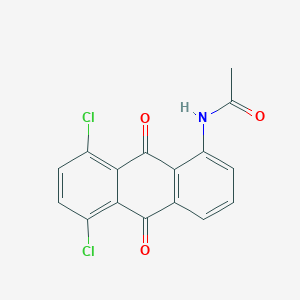
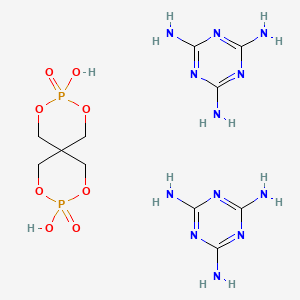
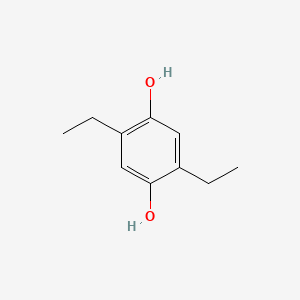
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

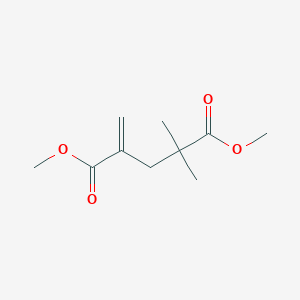
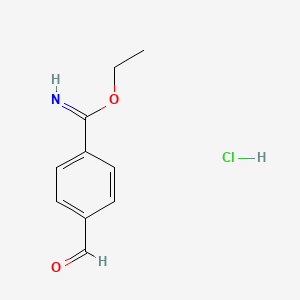


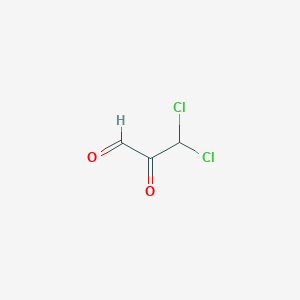
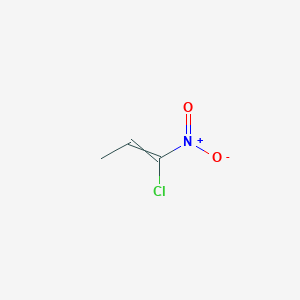
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
